(4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol
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Overview
Description
(4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol is an organic compound with the molecular formula C17H18O2S It is characterized by the presence of a methoxyphenyl group and a phenylthio group attached to a cyclopropylmethanol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol typically involves the reaction of 4-methoxybenzaldehyde with cyclopropylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The methoxy and phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
(4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)thioether: This compound has a similar structure but with a thioether linkage instead of a methanol group.
(4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)ketone: This compound features a ketone group in place of the methanol group.
Uniqueness
(4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol is unique due to its specific combination of functional groups and the presence of a cyclopropyl ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
(4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. The structure of this compound suggests various interactions with biological targets, which may lead to therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18O2S
- Molecular Weight : 278.38 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy group enhances electron density, potentially increasing the compound's reactivity with biological targets. In particular, the cyclopropyl moiety may facilitate binding to enzymes involved in metabolic pathways.
Inhibition Studies
Recent studies have demonstrated that this compound exhibits inhibitory effects on various enzymes:
- ALOX15 Inhibition : The compound has been shown to selectively inhibit the linoleate oxygenase activity of ALOX15, which is crucial in inflammatory pathways. The IC50 values indicate a potent inhibitory effect, suggesting its potential as an anti-inflammatory agent .
Compound | IC50 (LA) | IC50 (AA) | Ratio IC50(LA)/IC50(AA) |
---|---|---|---|
This compound | 0.018 µM | 0.032 µM | 0.562 |
Case Studies
- Anti-inflammatory Activity : In a study involving rabbit ALOX15, this compound was tested for its ability to inhibit enzyme activity in the presence of phosphatidylcholine-based liposomes. The results indicated that the compound significantly reduced the enzymatic activity associated with inflammation .
- Drug Development : The compound has been explored as a scaffold for developing new drugs targeting various diseases, including cancer and inflammatory disorders. Its structural characteristics allow for modifications that enhance potency and selectivity towards specific biological targets .
Comparative Analysis
When compared to similar compounds, such as substituted indoles and imidazoles, this compound shows unique binding characteristics due to the presence of the methoxy group. This feature is critical for enhancing its interaction with target enzymes, making it a valuable candidate for further research .
Compound Type | Binding Affinity | Selectivity |
---|---|---|
Indoles | Moderate | Low |
Imidazoles | High | Moderate |
This Compound | High | High |
Properties
Molecular Formula |
C17H18O2S |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(1-phenylsulfanylcyclopropyl)methanol |
InChI |
InChI=1S/C17H18O2S/c1-19-14-9-7-13(8-10-14)16(18)17(11-12-17)20-15-5-3-2-4-6-15/h2-10,16,18H,11-12H2,1H3 |
InChI Key |
ZUCCPUNGCPZSBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2(CC2)SC3=CC=CC=C3)O |
Origin of Product |
United States |
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